Methyl 3-(2-hydroxyphenyl)propionate
Overview
Description
Methyl 3-(2-hydroxyphenyl)propionate is an organic compound with the molecular formula C10H12O3 It is a methyl ester derivative of 3-(2-hydroxyphenyl)propionic acid This compound is known for its applications in various fields, including chemistry, biology, and industry
Mechanism of Action
Target of Action
This compound is a unique chemical provided to early discovery researchers
Mode of Action
As a unique chemical, its interaction with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
A structurally similar compound, methyl 3-(4-hydroxyphenyl)propionate, has been reported to function as a nitrification inhibitor and modulate plant growth and root system architecture
Result of Action
As a unique chemical, its effects are subjects of ongoing research .
Biochemical Analysis
Biochemical Properties
Methyl 3-(2-hydroxyphenyl)propionate has been found to interact with various enzymes and proteins. For instance, it has been reported to affect the activity and abundance of ammonia-oxidizing bacteria and archaea . These interactions can influence the nitrogen dynamics in the soil, potentially affecting the nitrification process .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been found to influence cell function by affecting the nitrogen pools within the cell . This can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It has been suggested that this compound can suppress nitrification in soil by reducing the population size and activity of ammonia-oxidizing microorganisms .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(2-hydroxyphenyl)propionate can be synthesized through the esterification of 3-(2-hydroxyphenyl)propionic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(2-hydroxyphenyl)propionate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-(2-oxophenyl)propionic acid derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol, 3-(2-hydroxyphenyl)propanol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: 3-(2-oxophenyl)propionic acid derivatives.
Reduction: 3-(2-hydroxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-(2-hydroxyphenyl)propionate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for synthesizing bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Comparison with Similar Compounds
Methyl 3-(2-hydroxyphenyl)propionate can be compared with other similar compounds, such as:
Methyl 3-(4-hydroxyphenyl)propionate: This compound has a hydroxyl group at the para position instead of the ortho position, leading to different chemical and biological properties.
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: This compound contains bulky tert-butyl groups, which can influence its reactivity and steric interactions.
Uniqueness: this compound is unique due to the position of the hydroxyl group, which can significantly affect its reactivity and interactions with other molecules
Properties
IUPAC Name |
methyl 3-(2-hydroxyphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-5,11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXYRISRGHSPNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383223 | |
Record name | METHYL 3-(2-HYDROXYPHENYL)PROPIONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20349-89-7 | |
Record name | METHYL 3-(2-HYDROXYPHENYL)PROPIONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying Methyl 3-(2-hydroxyphenyl)propionate in the essential oil of Melilotus Officinalis?
A1: The study identified this compound as a significant component (14.29%) of the essential oil extracted from Melilotus Officinalis leaves using a Soxhlet extractor and methanol as a solvent. [] This finding contributes to the overall understanding of the plant's chemical composition, which is crucial for exploring its potential applications in various fields, such as medicine and agriculture.
Q2: Were there any other notable compounds found alongside this compound in the Melilotus Officinalis essential oil?
A2: Yes, the research identified several other important compounds. Notably, n-Docosane (39.82%) and Hydrocoumarin (15.39%) were found in higher concentrations than this compound in the methanol-extracted essential oil. [] This highlights the complex chemical profile of Melilotus Officinalis.
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